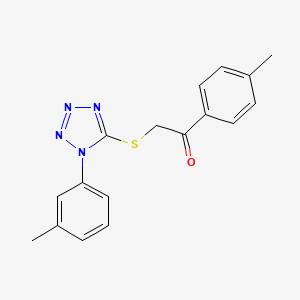

1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone

Description

1-(p-Tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is a tetrazole-containing ethanone derivative featuring a thioether linkage between the ethanone moiety and the tetrazole ring. The compound is characterized by two distinct aryl groups:

- A para-methylphenyl (p-tolyl) group attached to the ethanone.

- A meta-methylphenyl (m-tolyl) group substituted on the tetrazole ring.

Properties

IUPAC Name |

1-(4-methylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-12-6-8-14(9-7-12)16(22)11-23-17-18-19-20-21(17)15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCVZBPOIQLCQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone typically involves the reaction of p-tolyl and m-tolyl derivatives with a tetrazole precursor. One common method involves the use of organometallic catalysts to facilitate the coupling of these components under controlled conditions. For example, palladium-catalyzed cross-coupling reactions can be employed to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Techniques such as hydrosilylation and other catalytic processes can be optimized for large-scale production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The aromatic rings may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Substituent Effects on Aryl Groups

The substituents on the aryl rings significantly alter electronic, steric, and biological properties. Key comparisons include:

Key Trends :

- Electron-donating groups (e.g., methyl, ethoxy) increase lipophilicity and may improve blood-brain barrier penetration.

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance polarity, favoring aqueous solubility and receptor-binding interactions.

Variations in the Linker and Functional Groups

The thioether linkage in the target compound contrasts with other linkers in analogs:

Key Trends :

- Thioether linkers (as in the target compound) offer moderate polarity and flexibility.

- Sulfonyl or piperazine linkers improve thermal stability and solubility but may reduce cell permeability.

Key Observations :

Biological Activity

The compound 1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is a complex organic molecule notable for its unique structural features, including a tetrazole ring and thioether linkage. This article reviews the biological activities associated with this compound, including its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The compound's structure can be represented as follows:

Key Features:

- Tetrazole Ring: Known for its diverse biological interactions, enhancing binding affinity to various biological targets.

- Thioether Linkage: Contributes to the compound's overall chemical reactivity and stability.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Activity: The presence of the tetrazole moiety is associated with enhanced antimicrobial properties, potentially through inhibition of enzyme activity or bacterial growth.

- Anticancer Potential: Studies suggest that compounds containing tetrazole rings often demonstrate antiproliferative effects against various cancer cell lines.

Antimicrobial Studies

A study conducted on similar tetrazole-containing compounds demonstrated their effectiveness against a range of bacterial strains. The mechanism of action was attributed to the inhibition of key enzymes involved in bacterial metabolism. For instance, compounds with tetrazole rings have shown promising results against Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Anticancer Activity

In vitro studies have evaluated the anticancer effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value in the micromolar range, indicating significant antiproliferative effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The tetrazole ring may act as a competitive inhibitor for enzymes involved in cellular processes.

- Receptor Binding: The structural features enhance binding affinity to various receptors, modulating their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.